2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide
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Overview
Description
2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide is a complex organic compound with the molecular formula C19H19ClF3N3O4S and a molecular weight of 477.88. This compound is notable for its unique structure, which includes a piperidine ring, a sulfonyl group, and a trifluoroethoxy group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide involves multiple steps. One common synthetic route starts with the preparation of 4-(piperidin-1-ylsulfonyl)aniline, which is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the corresponding chloroacetamide . This intermediate is then subjected to further reactions, including the introduction of the trifluoroethoxy group and the pyridine ring, under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The trifluoroethoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes such as enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide include:
Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate: This compound shares the piperidin-1-ylsulfonyl group but differs in the rest of its structure.
2-Chloro-6-(piperidin-1-yl)benzaldehyde: Another related compound with a similar core structure but different functional groups.
The uniqueness of this compound lies in its combination of the trifluoroethoxy group and the pyridine ring, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O4S/c20-17-10-13(6-7-24-17)18(27)25-15-11-14(4-5-16(15)30-12-19(21,22)23)31(28,29)26-8-2-1-3-9-26/h4-7,10-11H,1-3,8-9,12H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTYOZHWBKOGLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(F)(F)F)NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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